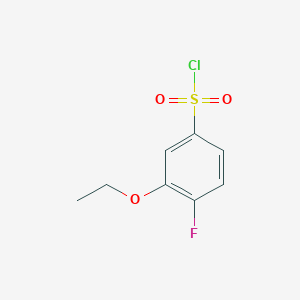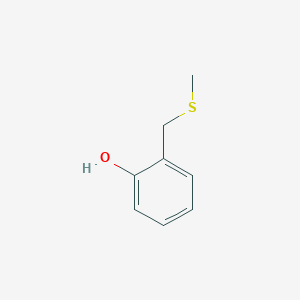![molecular formula C8H17NO2 B12050638 (2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
(2R)-2-[(3-Methylbutyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(3-Methylbutyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-Methylbutyl)amino]propanoic acid typically involves the reaction of 3-methylbutylamine with a suitable alpha-keto acid or its derivatives. One common method is the reductive amination of pyruvic acid with 3-methylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the enzymatic synthesis using transaminases, which can selectively catalyze the transfer of an amino group from a donor molecule to an alpha-keto acid. This method offers high selectivity and yields under mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3-Methylbutyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(2R)-2-[(3-Methylbutyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving transaminases and dehydrogenases.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids, which may allow it to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(3-Methylbutyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The carboxylic acid group can also participate in similar interactions, stabilizing the compound within the active site. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple alpha-amino acid with a methyl group as the side chain.
Leucine: An essential amino acid with a branched-chain structure similar to (2R)-2-[(3-Methylbutyl)amino]propanoic acid.
Valine: Another branched-chain amino acid with structural similarities.
Uniqueness
This compound is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its branched structure can influence its interaction with enzymes and receptors, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-2-(3-methylbutylamino)propanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-9-7(3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
CTQVAKLHSROWRN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NCCC(C)C |
Canonical SMILES |
CC(C)CCNC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)


![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)



![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)


![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
